(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
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Overview
Description
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the difluoro groups, and the attachment of the tert-butoxycarbonyl and carboxylic acid functionalities. Common reagents used in these reactions include organofluorine compounds, protecting groups like tert-butoxycarbonyl chloride, and various catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as converting carboxylic acids to alcohols.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its rigid bicyclic structure and functional group diversity. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features may impart unique pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to the creation of advanced functional materials.
Mechanism of Action
The mechanism of action of (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in having a tert-butoxycarbonyl group, but lacks the bicyclic structure and difluoro groups.
Difluoroazabicyclohexane derivatives: Share the bicyclic core and difluoro groups but differ in other functional groups attached.
Bicyclic amino acids: Similar in having a bicyclic structure but differ in the specific arrangement of atoms and functional groups.
Uniqueness
The uniqueness of (1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid lies in its combination of a rigid bicyclic structure, difluoro groups, and functional groups like tert-butoxycarbonyl and carboxylic acid. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S,3S,5R)-6,6-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO4/c1-10(2,3)18-9(17)14-6(8(15)16)4-5-7(14)11(5,12)13/h5-7H,4H2,1-3H3,(H,15,16)/t5-,6+,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRNSGAOYAQTB-VQVTYTSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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